molecular formula C20H21N3O2S B3755683 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-aminobenzoate

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-aminobenzoate

Cat. No.: B3755683
M. Wt: 367.5 g/mol
InChI Key: CFPUMFRLUOIPJJ-UHFFFAOYSA-N
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Description

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-aminobenzoate is a complex organic compound that features a quinazoline ring system substituted with trimethyl groups and a sulfanyl linkage to an ethyl 2-aminobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-aminobenzoate typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazoline derivative with a thiol compound under suitable conditions.

    Coupling with 2-Aminobenzoate: The final step involves coupling the sulfanyl-quinazoline intermediate with 2-aminobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The amino group on the benzoate moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Alkylated or acylated benzoate derivatives.

Scientific Research Applications

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-aminobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system can interact with active sites of enzymes, while the sulfanyl and aminobenzoate moieties can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate
  • 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 4-chlorobenzoate

Uniqueness

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-aminobenzoate is unique due to the presence of both the quinazoline and aminobenzoate moieties, which confer distinct chemical and biological properties. The trimethyl substitution on the quinazoline ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 2-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-12-10-16-14(3)22-20(23-18(16)11-13(12)2)26-9-8-25-19(24)15-6-4-5-7-17(15)21/h4-7,10-11H,8-9,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPUMFRLUOIPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)C3=CC=CC=C3N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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